Atacand Plus is a pharmaceutical compound that combines two active ingredients: candesartan cilexetil and hydrochlorothiazide. It is primarily used for the treatment of hypertension and heart failure. Candesartan cilexetil is an angiotensin II receptor antagonist, while hydrochlorothiazide is a thiazide diuretic. This combination enhances the antihypertensive effect, making it effective in managing blood pressure and reducing cardiovascular risk.
The product is marketed under various brand names, with Atacand Plus being one of the prominent formulations. The original formulation was developed by AstraZeneca, and it has since been made available in generic forms following the expiration of patent protections. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) oversee its approval and monitoring.
Atacand Plus falls under the category of antihypertensive medications. Specifically, it is classified as a combination drug due to its dual-action mechanism involving both an angiotensin receptor blocker and a diuretic.
The synthesis of Atacand Plus involves multiple steps to produce the active components, particularly candesartan cilexetil. The process typically includes:
The manufacturing process adheres to Good Manufacturing Practices (GMP) and includes quality control measures at each stage to ensure purity, potency, and safety. The synthesis typically avoids class 1 solvents, utilizing alternative methods that comply with environmental regulations.
Candesartan cilexetil has a complex molecular structure characterized by its unique arrangement of atoms that allows it to effectively block angiotensin II receptors. Its chemical formula is , indicating the presence of multiple functional groups that contribute to its pharmacological activity.
The primary chemical reactions involved in the synthesis of Atacand Plus include:
These reactions are carefully controlled for temperature, pH, and reaction time to maximize yield and minimize by-products. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.
The mechanism by which Atacand Plus exerts its therapeutic effects involves:
Clinical studies have demonstrated that this combination significantly reduces systolic and diastolic blood pressure compared to monotherapy with either component alone.
Atacand Plus is primarily used in clinical settings for:
Candesartan cilexetil and hydrochlorothiazide represent a rationally designed fixed-dose combination therapy for systemic arterial hypertension. This dual-agent formulation synergistically targets two distinct pathophysiological pathways: the renin-angiotensin-aldosterone system (RAAS) and sodium-fluid homeostasis. The combination leverages candesartan cilexetil, an angiotensin II receptor type 1 (AT₁) antagonist prodrug, with hydrochlorothiazide, a thiazide diuretic, to produce additive blood pressure reduction. This therapeutic strategy addresses a critical clinical need, as approximately 75% of hypertensive patients require multi-drug regimens to achieve blood pressure targets, particularly those with severe or resistant hypertension. The combination exemplifies contemporary hypertension management principles endorsed by major cardiology societies, which prioritize mechanistic complementarity and tolerability in fixed-dose formulations to enhance therapeutic adherence and efficacy [4] [6].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1